molecular formula C12H18ClFN2O3 B2593190 2-Chloro-1-[(2S,4R)-4-fluoro-2-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one CAS No. 2411184-02-4

2-Chloro-1-[(2S,4R)-4-fluoro-2-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2593190
CAS No.: 2411184-02-4
M. Wt: 292.74
InChI Key: FWJMAVNEQYJBDM-XVBQNVSMSA-N
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Description

2-Chloro-1-[(2S,4R)-4-fluoro-2-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one is a complex organic compound that features a pyrrolidine ring, a morpholine moiety, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[(2S,4R)-4-fluoro-2-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is to first construct the pyrrolidine ring, followed by the introduction of the morpholine moiety and the fluorine atom. The final step often involves the chlorination of the propanone derivative. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[(2S,4R)-4-fluoro-2-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Chloro-1-[(2S,4R)-4-fluoro-2-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[(2S,4R)-4-fluoro-2-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Chloro-1-[(2S,4R)-4-fluoro-2-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-chloro-1-[(2S,4R)-4-fluoro-2-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClFN2O3/c1-8(13)11(17)16-7-9(14)6-10(16)12(18)15-2-4-19-5-3-15/h8-10H,2-7H2,1H3/t8?,9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJMAVNEQYJBDM-XVBQNVSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(CC1C(=O)N2CCOCC2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N1C[C@@H](C[C@H]1C(=O)N2CCOCC2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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